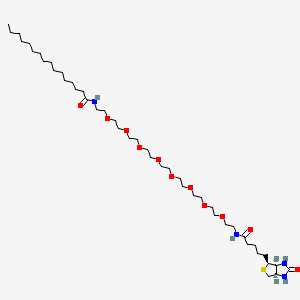
Palmitic-amide-PEG8-Biotin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palmitic-amide-PEG8-Biotin is a compound that combines palmitic acid, a long-chain saturated fatty acid, with a polyethylene glycol (PEG) spacer and biotin, a vitamin that binds strongly to avidin and streptavidin. This compound is used in various biochemical and biotechnological applications due to its unique properties, such as increased solubility and reduced steric hindrance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Palmitic-amide-PEG8-Biotin typically involves the following steps:
Activation of Palmitic Acid: Palmitic acid is first activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form an active ester.
Amidation Reaction: The activated palmitic acid is then reacted with an amine-terminated PEG8 to form Palmitic-amide-PEG8.
Biotinylation: The final step involves the reaction of Palmitic-amide-PEG8 with biotin-NHS ester to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of palmitic acid are activated using industrial-scale reactors.
Continuous Amidation: The amidation reaction is carried out in continuous flow reactors to ensure consistent product quality.
Automated Biotinylation: Automated systems are used to control the biotinylation process, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Palmitic-amide-PEG8-Biotin undergoes several types of chemical reactions:
Oxidation: The palmitic acid moiety can undergo oxidation to form palmitic acid derivatives.
Reduction: The amide bond can be reduced under specific conditions to form amine derivatives.
Substitution: The biotin moiety can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for the reduction of amide bonds.
Substitution: Substitution reactions often use reagents like sodium azide (NaN3) and triphenylphosphine (PPh3).
Major Products
Oxidation Products: Palmitic acid derivatives such as palmitic aldehyde and palmitic alcohol.
Reduction Products: Amine derivatives of Palmitic-amide-PEG8.
Substitution Products: Biotin derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Palmitic-amide-PEG8-Biotin has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and in surface modification techniques.
Biology: Employed in protein labeling and detection assays due to its strong binding affinity with avidin and streptavidin.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of therapeutic agents.
Industry: Applied in the development of biosensors and diagnostic tools for detecting biomolecules.
Wirkmechanismus
The mechanism of action of Palmitic-amide-PEG8-Biotin involves:
Binding to Avidin/Streptavidin: The biotin moiety binds strongly to avidin or streptavidin, facilitating the detection and purification of biotinylated molecules.
Increased Solubility: The PEG8 spacer enhances the solubility of the compound in aqueous solutions, improving its bioavailability.
Reduced Steric Hindrance: The PEG8 spacer also reduces steric hindrance, allowing for more efficient binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biotin-PEG8-Amine: Similar structure but with a terminal amine group instead of palmitic acid.
Amine-PEG2-Biotin: Shorter PEG spacer and different functional groups.
Biotin-PEG4-Azide: Contains an azide group for click chemistry applications.
Uniqueness
Palmitic-amide-PEG8-Biotin is unique due to its combination of palmitic acid, PEG8 spacer, and biotin. This structure provides enhanced solubility, reduced steric hindrance, and strong binding affinity, making it highly versatile for various applications.
Eigenschaften
Molekularformel |
C44H84N4O11S |
|---|---|
Molekulargewicht |
877.2 g/mol |
IUPAC-Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hexadecanamide |
InChI |
InChI=1S/C44H84N4O11S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-41(49)45-20-22-52-24-26-54-28-30-56-32-34-58-36-37-59-35-33-57-31-29-55-27-25-53-23-21-46-42(50)19-16-15-17-40-43-39(38-60-40)47-44(51)48-43/h39-40,43H,2-38H2,1H3,(H,45,49)(H,46,50)(H2,47,48,51)/t39-,40-,43-/m0/s1 |
InChI-Schlüssel |
BEJDSEBBPJSKJE-RNMNAOLMSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


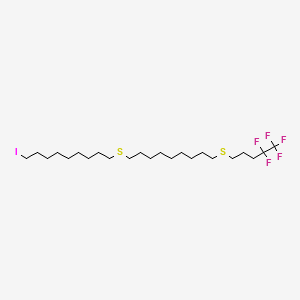
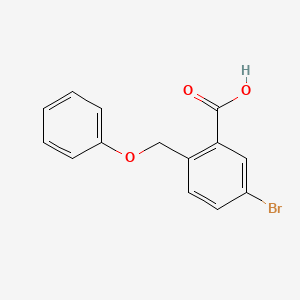

![3-Chlorocetirizine Dihydrochloride; (RS)-2-[2-[4-[(3-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic Acid Dihydrochloride](/img/structure/B13848734.png)


![4H-1,3-Dioxolo[4,5-c]pyran-card-20(22)-enolide Deriv.](/img/structure/B13848773.png)
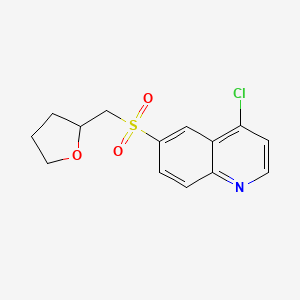

![[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenyl] hydrogen sulfate](/img/structure/B13848788.png)
![Ethyl 2-(1-methyl-1H-pyrazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13848790.png)
![O-[(4-Bromophenyl)methyl] S-methyl carbonodithioate](/img/structure/B13848791.png)
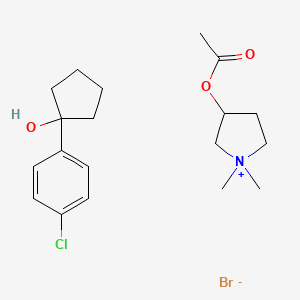
![(2S,4S)-2-(Tert-butyl)-3-(ethoxycarbonyl)-4-(indol-3-YL-methyl]-4-methyl-1,3-oxazolidin-5-one](/img/structure/B13848802.png)
